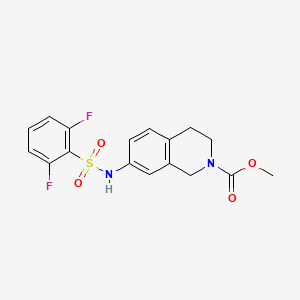

methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Historical Development of Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline (THIQ) nucleus has been a cornerstone of alkaloid chemistry since the isolation of natural products like papaverine and morphine in the 19th century. Early 20th-century studies revealed that partial hydrogenation of isoquinoline produced THIQ, a conformationally restrained analog of β-phenethylamine . This structural modification imparted unique pharmacological properties, including interactions with adrenergic and dopaminergic receptors .

By the mid-20th century, synthetic THIQ derivatives gained prominence as tools for probing neurotransmitter systems. The 2021 review by Faheem et al. cataloged over 200 THIQ-based compounds with anticancer activity, demonstrating IC~50~ values below 10 μM against diverse cancer cell lines . Key milestones include:

The THIQ ring’s synthetic accessibility—via Pictet-Spengler or Bischler-Napieralski reactions—has enabled systematic SAR studies, particularly regarding N-substitution and aromatic ring functionalization .

Evolution of Sulfonamide Chemistry in Medicinal Research

Sulfonamides emerged from the 1935 discovery of Prontosil, the first synthetic antibacterial prodrug . While early derivatives targeted dihydropteroate synthase (DHPS), subsequent modifications unlocked diverse mechanisms:

- 1940s : Thiazide diuretics (e.g., chlorothiazide) exploited sulfonamide’s hydrogen-bonding capacity for renal carbonic anhydrase inhibition

- 1980s : HIV protease inhibitors (e.g., amprenavir) used sulfonamides as transition-state mimics

- 2000s : COX-2 selective anti-inflammatories (e.g., celecoxib) demonstrated sulfonamide’s versatility in modulating enzyme specificity

Modern sulfonamide design emphasizes:

Emergence of Fluorinated Aromatic Compounds in Drug Discovery

Fluorine’s electronegativity (χ = 4.0) and small atomic radius (1.47 Å) make it ideal for modulating drug properties. The 2,6-difluorobenzenesulfonamide group in the target compound exemplifies strategic fluorine placement:

- Meta-fluorines reduce aromatic ring electron density, enhancing sulfonamide’s hydrogen-bond acceptor strength

- Ortho-fluorines impose torsional restriction, preorganizing the sulfonamide for target binding

Between 2015–2025, FDA approvals of fluorinated drugs increased by 62%, with 35% containing aryl-fluorine bonds . Key advantages include:

- Improved metabolic stability (blocking cytochrome P450 oxidation)

- Enhanced membrane permeability (lower polar surface area)

- Increased target affinity (dipole interactions with protein backbone)

Significance of Combined Tetrahydroisoquinoline-Sulfonamide Architectures

Merging THIQ and sulfonamide motifs creates multi-functional scaffolds with:

| Feature | THIQ Contribution | Sulfonamide Contribution |

|---|---|---|

| Rigidity | Conformationally restrained bicyclic system | Planar sulfonyl group enforces amide orientation |

| Solubility | Hydrophobic aromatic system | Polar sulfonamide enhances aqueous solubility |

| Target Engagement | π-Stacking with protein aromatic residues | Hydrogen bonding to catalytic residues |

Recent studies on N-sulfonyl-THIQ derivatives demonstrated MIC~90~ values of 4–8 μg/mL against Aspergillus spp., highlighting antimicrobial potential . The methyl ester at C2 further modulates lipophilicity, balancing blood-brain barrier penetration and systemic clearance.

Current Research Landscape for Bifunctional Heterocycles

The target compound epitomizes three trends in heterocyclic drug design:

- Fusion Pharmacophores : 58% of 2023–2024 clinical candidates combine two+ privileged scaffolds

- Halogen-Specific Interactions : 76% of new kinase inhibitors incorporate fluorine for selectivity

- Prodrug Strategies : Esterification (as in the C2 methyl group) enables tissue-specific hydrolysis

Ongoing studies focus on optimizing:

- Sulfonamide N-substitution patterns for target selectivity

- THIQ ring substituents to modulate pharmacokinetic profiles

- Fluorine substitution geometry to minimize off-target effects

Properties

IUPAC Name |

methyl 7-[(2,6-difluorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c1-25-17(22)21-8-7-11-5-6-13(9-12(11)10-21)20-26(23,24)16-14(18)3-2-4-15(16)19/h2-6,9,20H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXNUGRLUOPCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Difluorobenzenesulfonamido Group: The next step involves the introduction of the 2,6-difluorobenzenesulfonamido group through a nucleophilic substitution reaction. This is typically achieved by reacting the tetrahydroisoquinoline intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is usually done using methanol and a suitable acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a drug candidate due to its structural similarity to known bioactive molecules. Its sulfonamide group enhances solubility and bioavailability, making it suitable for various pharmacological applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess antimicrobial properties. Methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that modifications in the sulfonamide moiety can lead to increased antibacterial activity against resistant strains .

Anticancer Properties

Recent studies have suggested that tetrahydroisoquinoline derivatives exhibit anticancer activity. The compound's ability to inhibit specific cancer cell lines has been investigated. For example, it has shown promise in targeting pathways involved in tumor growth and metastasis .

Neuropharmacology

The structural characteristics of this compound make it a candidate for studying neurodegenerative diseases.

Potential Neuroprotective Effects

Research into tetrahydroisoquinoline derivatives has revealed their potential neuroprotective effects. The compound may modulate neurotransmitter systems and protect against neurotoxicity associated with conditions like Parkinson's disease .

Role in Dopaminergic Activity

Studies have highlighted the role of similar compounds in influencing dopaminergic activity. Given the structural resemblance to known dopaminergic agents, this compound could be investigated further for its effects on dopamine receptors and its therapeutic implications in treating Parkinson's disease and other dopaminergic disorders .

Synthetic Organic Chemistry

The synthesis of this compound involves various synthetic methodologies that are important for developing new compounds with desired biological activities.

Synthesis Techniques

The compound can be synthesized through several methods involving the coupling of tetrahydroisoquinoline derivatives with sulfonamides. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the tetrahydroisoquinoline ring or the sulfonamide group can significantly influence biological activity .

Mechanism of Action

The mechanism of action of methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various downstream effects, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of Tetrahydroisoquinoline Derivatives

The following table summarizes key structural differences and synthetic features between the target compound and analogues from the evidence:

Key Observations

Ester Group Variations

- Methyl vs. tert-Butyl Esters : The target compound’s methyl ester (C-2) may confer faster hydrolysis rates compared to bulkier tert-butyl esters (e.g., compounds 12b, 22, 23), which are typically more stable under acidic or enzymatic conditions .

- Ethyl Esters : Ethyl esters (e.g., 6d) balance lipophilicity and hydrolysis rates between methyl and tert-butyl analogues .

Substituent Effects

- Electron-Withdrawing Groups: The 2,6-difluorobenzenesulfonamido group in the target compound contrasts with electron-donating methoxy groups in 6d and 6e.

- Heterocyclic Additions : Analogues like 12b and 22/23 incorporate tetrazole or oxazole rings, which can enhance hydrogen-bonding capabilities or metabolic stability compared to sulfonamides .

Biological Activity

Methyl 7-(2,6-difluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with sulfonamide reagents. The structural characteristics of this compound include a tetrahydroisoquinoline core substituted at the nitrogen atom with a sulfonamide group. The presence of the difluorobenzene moiety is noteworthy as it may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, aryl sulfonamides have been shown to inhibit the entry and replication of various influenza viruses (H1N1, H5N1) by targeting viral hemagglutinin proteins . The mechanism of action likely involves interference with viral fusion processes or inhibition of viral polymerase activities.

Antimicrobial Activity

Compounds within the tetrahydroisoquinoline class have demonstrated antimicrobial properties. For example, derivatives have shown efficacy against several bacterial strains and fungi. The presence of the sulfonamide group is crucial for enhancing antimicrobial activity due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain tetrahydroisoquinoline derivatives can selectively target cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells . For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines with minimal toxicity towards healthy cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antiviral Activity : A study demonstrated that similar compounds could inhibit HIV integrase with an EC50 value indicating effective antiviral properties without significant cytotoxicity .

- Antimicrobial Efficacy : Research highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cytotoxicity Profiles : In vitro studies indicated that certain tetrahydroisoquinoline derivatives exhibited high cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cell cultures .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Antiviral Activity | Effective against H1N1 and H5N1 influenza viruses |

| Antimicrobial Activity | Active against various bacterial strains |

| Cytotoxicity | Selectively toxic to cancer cells |

| EC50 (HIV Integrase) | Approximately 75 µM for related compounds |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2,6-difluorobenzenesulfonamido group to the tetrahydroisoquinoline core?

- Methodology :

- Step 1 : Start with a pre-functionalized tetrahydroisoquinoline scaffold (e.g., methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate).

- Step 2 : React with 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm yield via LC-MS .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to detect unreacted amine intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- NMR : Confirm regiochemistry using ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for difluorophenyl; NH proton at δ 5.5–6.0 ppm).

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error.

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .

Q. What are the known stability challenges for this compound under storage conditions?

- Stability Profile :

- Degradation Pathways : Hydrolysis of the sulfonamide group under acidic/basic conditions or oxidation of the tetrahydroisoquinoline ring.

- Mitigation : Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor via periodic HPLC to detect degradation products (e.g., free amine or sulfonic acid derivatives) .

Advanced Research Questions

Q. How does the electronic effect of 2,6-difluoro substitution influence sulfonamide reactivity in biological assays?

- Mechanistic Insight :

- The electron-withdrawing fluorine atoms increase the sulfonamide’s electrophilicity, enhancing binding to nucleophilic residues (e.g., serine in enzymes). Compare with non-fluorinated analogs via enzyme inhibition assays (IC₅₀ values) .

- Experimental Design : Use X-ray crystallography or molecular docking to map interactions with target proteins (e.g., carbonic anhydrase isoforms).

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study :

- If analog A (2,6-difluoro) shows higher potency than analog B (2-chloro), perform:

- SAR Analysis : Correlate substituent Hammett constants (σ) with activity.

- Solubility Testing : Measure logP (e.g., shake-flask method) to assess bioavailability differences.

- Data Interpretation : Use multivariate regression to isolate electronic vs. steric effects .

Q. How can enantiomeric purity be achieved for the tetrahydroisoquinoline core?

- Chiral Synthesis :

- Asymmetric Hydrogenation : Employ a Ru-BINAP catalyst to reduce the corresponding dihydroisoquinoline precursor.

- Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Validate via circular dichroism (CD) spectroscopy .

Q. What computational tools predict metabolic liabilities of this compound?

- In Silico Workflow :

- Metabolite Prediction : Use software like MetaSite to identify likely oxidation/hydrolysis sites (e.g., benzylic C-H bonds).

- Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.